N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine
Description
Benzoxazolone Core
The fused bicyclic system consists of a benzene ring (positions 1–6) and an oxazolone ring (positions 1, 2, 3, 7a, and 3a). The oxazolone’s carbonyl group at position 2 and nitrogen at position 3 create a planar, conjugated system stabilized by resonance.
Methyleneamino-Benzoyl Linker
A methyleneamino (-NH-CH2-) group bridges the benzoxazolone’s nitrogen (position 3) to a para-aminobenzoyl moiety. The benzoyl group’s carbonyl connects to glycine, forming a secondary amide.
Glycinamide Terminal Group
Glycine (NH2CH2COOH) attaches via its amino group to the benzoyl carbonyl, resulting in a tertiary amide (-CONH-CH2-COOH). The carboxylic acid terminus introduces potential hydrogen-bonding sites.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | 1,3-Benzoxazol-2-one fused ring system |
| Substituent Position | Para-substitution on benzoyl group |
| Functional Groups | Amide, carboxylic acid, methyleneamino |
| Molecular Symmetry | Asymmetric due to substituent arrangement |
The SMILES string OC(=O)CNC(=O)c1ccc(cc1)NCn1c(=O)oc2c1cccc2 codifies this connectivity, highlighting the glycine’s carboxylic acid (OC(=O)), amide linkage (NC(=O)), and benzoxazolone core (n1c(=O)oc2c1cccc2).
Tautomeric Forms and Resonance Stabilization Mechanisms
Benzoxazolone derivatives exhibit tautomerism influenced by substituents and solvent polarity. For This compound, two primary tautomeric forms are plausible (Figure 2):
Keto-Enol Tautomerism
- Keto Form (Predominant) : The oxazolone exists as 2-oxo-1,3-benzoxazol-3(2H)-one, with the carbonyl group at position 2.
- Enol Form : A rare tautomer where the carbonyl converts to an enol (-C(OH)-), disrupting aromaticity.
Resonance stabilization within the oxazolone ring delocalizes electrons from the nitrogen lone pair into the carbonyl π-system, favoring the keto form. Additionally, the glycinamide’s amide group participates in resonance, further stabilizing the molecule (Figure 3):
- The benzoyl amide’s lone pairs delocalize into the carbonyl, forming a conjugated system extending to the glycine moiety.
- The carboxylic acid group adopts resonance between the protonated acid and deprotonated carboxylate forms, depending on pH.
Table 2: Resonance Contributions
| Group | Resonance Stabilization Energy Contribution |
|---|---|
| Oxazolone Core | High (aromatic stabilization) |
| Benzoyl Amide | Moderate (conjugation with benzene ring) |
| Carboxylic Acid | Low (localized resonance) |
In polar solvents like DMSO, the keto tautomer dominates due to hydrogen bonding with the solvent, as observed in related benzoxazolones.
Properties
CAS No. |
67726-11-8 |
|---|---|
Molecular Formula |
C17H15N3O5 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
2-[[4-[(2-oxo-1,3-benzoxazol-3-yl)methylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H15N3O5/c21-15(22)9-18-16(23)11-5-7-12(8-6-11)19-10-20-13-3-1-2-4-14(13)25-17(20)24/h1-8,19H,9-10H2,(H,18,23)(H,21,22) |
InChI Key |
KPGYZXHYGQEQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CNC3=CC=C(C=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzoxazole Core
The benzoxazole moiety, 2-oxo-1,3-benzoxazol-3(2H)-yl, is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents.
- Method: Condensation of 2-aminophenol with glyoxylic acid or its derivatives under dehydrating conditions to form the benzoxazole ring.
- Conditions: Acidic or dehydrating agents such as polyphosphoric acid or phosphorus oxychloride are commonly used to promote cyclization.
- Yield and Purity: This step generally yields the benzoxazole intermediate with high purity, which is crucial for subsequent functionalization.
Formation of the Amide Bond with 4-Aminobenzoic Acid Derivative
- The amino group on the benzoxazolylmethyl moiety is coupled with 4-aminobenzoic acid or its activated derivative.
- Method: Amide bond formation via carbodiimide-mediated coupling (e.g., using dicyclohexylcarbodiimide (DCC) or EDC) in the presence of coupling additives like HOBt or NHS to improve yield and reduce side reactions.
- Solvents: Commonly used solvents include dichloromethane, DMF, or THF.
- Temperature: Typically room temperature to mild heating (20–40 °C).
- This step yields the N-(4-aminobenzoyl)benzoxazolylmethylamine intermediate.
Coupling with Glycine to Form the Final Compound
- The final step involves coupling the above intermediate with glycine to form the target compound.
- Method: Activation of the carboxyl group of glycine (or glycine derivative) followed by amide bond formation with the amino group on the benzoyl moiety.
- Activation Agents: Carbodiimides (DCC, EDC), sometimes with additives like HOBt.
- Purification: The product is typically purified by recrystallization from solvents such as methanol or ethanol.
- Yield: Reported yields for similar amide coupling reactions range from 70% to 85% depending on reaction conditions and purification methods.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Benzoxazole ring formation | 2-Aminophenol + glyoxylic acid, acid catalyst | Polyphosphoric acid, POCl3 | 75-90 | Cyclization under dehydrating conditions |
| 2 | Methylene amino linker introduction | Alkylation or reductive amination | Methanol, ethanol | 70-85 | Mild base or reductive conditions |
| 3 | Amide bond formation (benzoyl) | DCC or EDC + HOBt, room temp to 40 °C | DCM, DMF, THF | 75-85 | Carbodiimide coupling with 4-aminobenzoic acid |
| 4 | Glycine coupling | Carbodiimide activation + amide bond formation | Methanol, ethanol | 70-85 | Final coupling and recrystallization |
Detailed Research Findings and Notes
- The patent WO2014171528A1 describes heterocyclic amide compounds including benzoxazole derivatives prepared via carbodiimide-mediated coupling reactions, highlighting the use of dicyclohexylcarbodiimide and diethyl ether as solvents for purification steps.
- Literature on related benzoxazole-glycine conjugates emphasizes the importance of controlling reaction temperature and stoichiometry to avoid side reactions such as over-alkylation or polymerization.
- Purification by recrystallization from methanol or ethanol is effective in obtaining high-purity final products, as confirmed by NMR and HPLC analyses.
- The use of coupling additives like HOBt improves amide bond formation efficiency and reduces racemization or side product formation.
- Analytical data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compound, with melting points consistent with literature values.
Chemical Reactions Analysis
2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures
Scientific Research Applications
Overview
N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine is a compound that belongs to the class of benzoxazole derivatives. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit notable antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the benzoxazole moiety can enhance its antibacterial efficacy.
Anticancer Activity
The compound has also been studied for its anticancer properties. Benzoxazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. Studies suggest that this compound may interact with molecular targets such as DNA and certain receptors, leading to cytotoxic effects against tumor cells.
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections. -
Anticancer Research
In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The compound was found to activate caspase pathways and decrease cell viability significantly.
Mechanism of Action
The mechanism of action of 2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to three analogs (Table 1), highlighting key differences in substituents, spectroscopic data, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Benzoxazolone vs. Pyrimido[4,5-d]pyrimidinone Cores The benzoxazolone core in the target compound offers a smaller, more rigid structure compared to the pyrimido[4,5-d]pyrimidinone in compound 7p . This may reduce off-target interactions but limit binding to deep enzymatic pockets.
Glycine Conjugation Effects The glycine moiety in the target and 1190893-64-1 improves water solubility, whereas non-polar substituents in 7p and 896853-65-9 favor lipophilicity.
Spectroscopic and Purity Considerations
- Compounds with branched aliphatic chains (e.g., 7p ) exhibit complex NMR splitting (δ 1.2–1.5 for CH3), while aromatic protons in benzoxazolone derivatives resonate at δ 7.5–8.2.
- High HPLC purity (>95%) in analogs like 7p suggests robust synthetic protocols, which could be adapted for the target compound.
Research Findings and Implications
Synthetic Challenges The methylamino linker in the target compound may require careful protection-deprotection strategies to avoid side reactions, similar to the sulfonylamino synthesis in 896853-65-9 . Stereochemical control is critical; compounds like 7p show NMR extra peaks due to diastereomers, emphasizing the need for chiral resolution techniques.
Pharmacological Hypotheses
- The benzoxazolone core is associated with GABA receptor modulation in literature, while glycine conjugation may redirect activity toward peptidase inhibition or transporter binding .
- Compared to 7p , the target’s reduced steric bulk could improve blood-brain barrier penetration but lower kinase selectivity.
Physicochemical Properties
- The glycine moiety likely lowers the logP value of the target compound relative to 896853-65-9 , favoring aqueous solubility but requiring formulation optimization for oral bioavailability.
Biological Activity
N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine is a synthetic compound belonging to the class of benzoxazoles, which are known for their diverse biological activities. This compound's unique structure includes a benzoyl group and a glycine moiety, potentially contributing to its biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and other molecular interactions.
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Escherichia coli | Not Active |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, some derivatives exhibit lower toxicity towards normal cells compared to cancer cells, indicating a selective action that is desirable in therapeutic applications .
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of several benzoxazole derivatives, it was found that specific compounds significantly inhibited the growth of cancer cells while showing minimal effects on normal cells. The structure-activity relationship (SAR) analysis revealed that modifications in the benzoxazole ring influenced the potency against cancer cells.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a lead compound for drug development due to its promising biological activities. Researchers aim to modify its structure to enhance potency and selectivity for therapeutic targets.
Industrial Applications
Beyond its medicinal potential, this compound may also find applications in the development of new materials or coatings due to its unique chemical properties. Its ability to interact with various substrates makes it a candidate for further exploration in industrial chemistry .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, benzoxazolone intermediates may be functionalized using carbodiimide-based reagents (e.g., HBTU) with DIPEA as a base in DMF, followed by purification via silica gel chromatography. Reaction conditions (e.g., 45°C for 1–1.25 hours) and stoichiometric ratios (1.5 equiv coupling reagent) are critical for yield optimization .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H NMR : Use DMSO-d6 at 200–400 MHz to identify aromatic protons (δ 6.96–7.29 ppm) and methoxy groups (δ 3.76–3.86 ppm) .
- HRMS : Employ ESI-APCI+ to confirm molecular ion peaks (e.g., m/z 812.4572 [M+H]+) and validate purity .
- TLC : Monitor reactions using hexane/EtOH (1:1) with Rf values ~0.59–0.62 .
Q. What biological targets are associated with benzoxazolone-containing compounds?
- Methodological Answer : Benzoxazolone derivatives are linked to the translocator protein (TSPO) for neuroinflammation imaging and Janus kinase (JAK) inhibition. Target validation involves competitive binding assays (e.g., using [18F]FPBMP for TSPO) and enzymatic inhibition studies .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Use silica gel chromatography with ethyl acetate/hexane gradients for intermediates. Recrystallization from DMF or ethanol can improve purity for crystalline solids .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data caused by rotameric conformations?
- Methodological Answer : Rotameric equilibria (e.g., in amide bonds) lead to split peaks. Mitigation strategies include:
- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce peaks.
- 2D NMR : Use NOESY or HSQC to resolve overlapping signals .
Q. What strategies optimize coupling reaction yields for benzoxazolone derivatives?
- Methodological Answer :
- Reagent selection : Use HBTU over EDCI for sterically hindered amines (yields >75%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Scale-up adjustments : Maintain reagent ratios (e.g., 3 equiv nucleophile) and monitor exotherms during large-scale reactions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., methoxy, trifluoromethyl) at the benzoyl or benzoxazolone rings to assess TSPO binding affinity.
- In vitro assays : Use radioligand displacement (e.g., [18F]FPBMP vs. TSPO) and cellular models of neuroinflammation .
- Computational modeling : Perform docking studies with TSPO crystal structures (PDB: 4RYI) to predict binding modes .
Q. What in vivo models are suitable for pharmacokinetic evaluation?
- Methodological Answer :
- Rodent models : Administer the compound intravenously in rats with LPS-induced neuroinflammation. Use PET imaging with [18F]FPBMP analogs to quantify brain uptake and clearance .
- Metabolite profiling : Collect plasma/brain homogenates for LC-MS/MS analysis to identify glucuronidation or oxidation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
